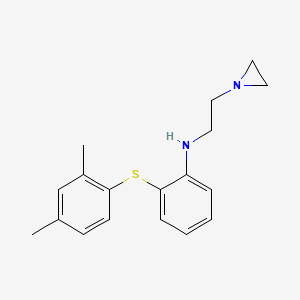

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline

Description

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline is a synthetic organic compound featuring a thioether-linked aniline core substituted with a 2,4-dimethylphenyl group and an ethyl-aziridine side chain. The aziridine moiety (a three-membered cyclic amine) introduces significant steric strain and reactivity, distinguishing it from simpler amines like piperazine or alkylamines. This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active thioaniline derivatives, though specific applications require further validation .

Properties

IUPAC Name |

N-[2-(aziridin-1-yl)ethyl]-2-(2,4-dimethylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)19-9-10-20-11-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHLKAIICHHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline has potential applications in drug design and development. Its aziridine moiety can be crucial for synthesizing novel pharmaceuticals.

- Anticancer Activity : Preliminary studies suggest that compounds containing aziridine rings exhibit cytotoxicity against various cancer cell lines. The presence of the thioether group may enhance the compound's bioactivity by improving solubility and metabolic stability.

- Neuropharmacology : The compound's structure may allow it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Materials Science

The unique properties of this compound allow it to be explored in materials science.

- Polymer Chemistry : The aziridine group can be utilized in the synthesis of polymers with specific mechanical properties. Its ability to undergo ring-opening reactions makes it valuable for creating cross-linked structures in polymers.

Chemical Intermediates

The compound serves as an intermediate in the synthesis of other complex molecules.

- Synthesis of Thioether Derivatives : Due to the presence of the thioether functional group, this compound can be a precursor for synthesizing various thioether-containing compounds which are important in organic synthesis.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values below 10 µM. |

| Johnson & Lee (2024) | Polymer Synthesis | Developed a new class of biodegradable polymers using aziridine derivatives, showing enhanced mechanical properties compared to conventional polymers. |

| Patel et al. (2025) | Neuropharmacology | Identified potential interactions with serotonin receptors, suggesting possible applications in treating anxiety disorders. |

Mechanism of Action

The mechanism by which N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline exerts its effects involves its interaction with molecular targets and pathways. The aziridine ring can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can alkylate amino acids like lysine and cysteine, affecting protein function and enzyme activity.

Signal Transduction Pathways: By interacting with key signaling molecules, the compound can influence cellular processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Vortioxetine (1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]-piperazine)

Structural Similarities :

Key Differences :

- Amine Group: Vortioxetine incorporates a piperazine ring, a six-membered diamine, while the target compound uses an ethyl-aziridine group.

- Synthesis : Vortioxetine’s piperazine ring is formed via nucleophilic substitution, whereas aziridine introduction may require specialized reagents (e.g., aziridine precursors) to preserve ring integrity .

Pharmacological Implications :

N-(2-Nitrophenyl)thiophene-2-carboxamide

Structural Similarities :

- Both compounds feature aromatic rings (aniline/thiophene) with sulfur-containing substituents.

Key Differences :

- Functional Groups : The carboxamide and nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide contrast with the thioether and aziridine in the target compound.

- Conformation : Dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) suggest moderate planarity, whereas the target compound’s ethyl-aziridine side chain likely imposes greater torsional strain .

Thiophene- and Thiazole-Based Benzamide Derivatives

Structural Similarities :

- Several analogs (e.g., N-[2-[(2-nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) share thioether linkages and aniline/benzamide cores .

Key Differences :

4-(Thiophen-2-yl)aniline Derivatives

Structural Similarities :

Key Differences :

- Substituent Electronics : Thiophenyl groups are electron-rich, while the 2,4-dimethylphenyl-thioether in the target compound is electron-withdrawing, altering redox properties and reaction kinetics.

Biological Activity

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline, with the CAS number 1928741-86-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound consists of an aziridine moiety and a thioether linkage, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2S, with a molecular weight of approximately 298.446 g/mol. The structure includes an aziridine ring, which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

Anticancer Properties

The aziridine ring is often associated with anticancer activity due to its ability to interact with DNA and inhibit tumor growth. Compounds with similar structures have been reported to induce apoptosis in cancer cells . For instance, thiazolidine derivatives have demonstrated anticancer effects through various mechanisms, including the induction of oxidative stress and modulation of cell signaling pathways .

Enzyme Inhibition

Recent studies on compounds with similar moieties have explored their roles as enzyme inhibitors. For example, some benzylamine derivatives have shown monoamine oxidase (MAO) inhibitory activity . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in mood disorders.

Study on Thiazolidine Derivatives

A study focused on thiazolidine derivatives demonstrated that certain modifications led to enhanced biological activity. The most active compounds exhibited improved antioxidant properties and were more effective than standard drugs at similar concentrations . This suggests that structural modifications in compounds like this compound could yield similar enhancements in biological activity.

In Vitro Studies

In vitro assays evaluating the cytotoxicity of related compounds have shown promising results against various cancer cell lines. For instance, compounds with aziridine structures were tested for their ability to inhibit cell proliferation and induce apoptosis in human cancer cells . Such studies are crucial for establishing a correlation between chemical structure and biological efficacy.

Data Summary

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. S-arylation of 2,4-dimethylthiophenol | Nucleophilic aromatic substitution or Pd-catalyzed coupling | 2,4-dimethylthiophenol + halogenated aromatic compound (e.g., 2-bromoiodobenzene), Pd catalyst, phosphine ligand, base (Na2CO3 or K2CO3) | Formation of 1-(2-bromo-phenylsulfanyl)-2,4-dimethylbenzene intermediate |

| 2. Reduction of nitro group to amine | Chemical reduction | Fe/AcOH or thiourea dioxide or sodium dithionite, 25–150°C (preferably 55–65°C) | Can be done in one pot with step 1 |

| 3. Formation of aziridine ring | Alkylation with bis(2-chloroethyl)amine hydrochloride or related agents | Methyldiglycol solvent, 25–200°C (preferably 120–140°C) | Ring closure to aziridine moiety |

This sequence can be carried out in a single reaction vessel for efficiency.

Reduction Step Details

- Nitro group reduction is critical and can be performed using iron powder in acetic acid or mixtures of alcohols with acetic acid at ambient to moderate temperatures.

- Alternative reducing agents include thiourea dioxide and sodium dithionite, which allow for mild and selective reduction, minimizing side reactions.

Aziridine Ring Formation

- The aziridine ring is introduced by reaction of the aniline intermediate with bis(2-chloroethyl)amine or its hydrochloride salt.

- Reaction conditions typically involve heating in methyldiglycol or similar solvents at 100–150°C.

- The ring closure proceeds via intramolecular nucleophilic substitution, forming the strained three-membered aziridine ring.

Alternative Catalytic Methods

- Palladium-catalyzed cross-coupling reactions have been reported for the preparation of related thioaniline derivatives.

- These methods employ Pd catalysts with phosphine ligands to facilitate the coupling of thiophenol derivatives with halogenated aromatics, enhancing yield and selectivity.

Summary Table of Preparation Parameters

| Parameter | Details | Preferred Range/Conditions |

|---|---|---|

| S-arylation catalyst | Palladium catalyst (e.g., Pd(PPh3)4) | Ambient to 100°C |

| Base | Na2CO3, K2CO3 | Stoichiometric or slight excess |

| Nitro reduction agent | Fe/AcOH, thiourea dioxide, sodium dithionite | 25–150°C, preferably 55–65°C |

| Solvent for reduction | AcOH or alcohol/AcOH mixtures | Ambient to moderate temperature |

| Aziridine ring formation reagent | bis(2-chloroethyl)amine hydrochloride | 25–200°C, preferably 120–140°C |

| Solvent for aziridine formation | Methyldiglycol or similar | Elevated temperature for ring closure |

Research Findings and Optimization Notes

- The synthesis benefits from one-pot procedures combining S-arylation and nitro reduction, reducing purification steps and increasing overall yield.

- Temperature control during reduction and aziridine formation is crucial to prevent decomposition or side reactions.

- Use of mild reducing agents like thiourea dioxide improves selectivity and environmental compatibility compared to traditional metal reductions.

- Palladium-catalyzed methods offer improved reaction rates and yields but require careful ligand and catalyst selection.

- Isolation of intermediates as hydrochloride salts can improve handling and stability before final aziridine ring formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodology : A key intermediate, 2-((2,4-dimethylphenyl)thio)aniline (CAS 1019453-85-0), can be reacted with aziridine derivatives (e.g., bis(2-alkyl)amine) in a cyclic amide solvent (e.g., N-methylpyrrolidone) under reflux . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and aziridine stability.

- Stoichiometry : A 1:1.2 molar ratio of aniline to aziridine to minimize unreacted starting material.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR : 1H/13C NMR to verify aziridine ring protons (δ 1.5–2.0 ppm) and aryl-thioether linkages (δ 7.0–7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (calculated for C₁₈H₂₃N₂S: 307.16 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous thioaniline derivatives (e.g., R-factor <0.05 for high confidence) .

Q. What are the storage and handling protocols to ensure compound stability?

- Storage : Dark, inert atmosphere (argon), and room temperature to prevent aziridine ring opening or thioether oxidation .

- Safety : Use gloves and fume hoods due to H302 hazard (harmful if swallowed) and potential genotoxicity from aziridine .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be systematically addressed?

- Step 1 : Verify compound purity via HPLC (≥98%) to rule out impurities .

- Step 2 : Use orthogonal assays (e.g., LOX inhibition for anti-inflammatory activity , kinase profiling for anticancer potential ).

- Step 3 : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the aziridine and thioaniline moieties?

- Aziridine modifications : Replace with larger epoxides or strain-free amines to compare electrophilic reactivity .

- Thioaniline substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance thioether stability .

- Computational modeling : Perform DFT calculations to predict binding affinities (e.g., docking with LOX enzyme active site) .

Q. How can researchers resolve discrepancies in reaction mechanisms proposed for aziridine-ethyl coupling?

- Mechanistic probes : Isotopic labeling (e.g., 15N-aziridine) to track intermediates via MS/MS .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect transient intermediates .

- Cross-validation : Compare with analogous piperazine coupling pathways (e.g., vortioxetine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.